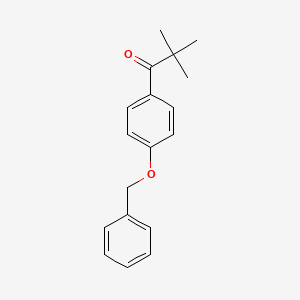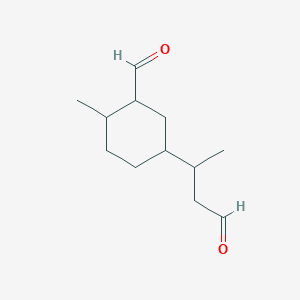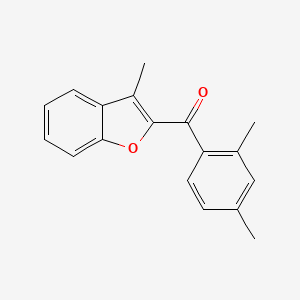
2-methyl-7-piperazin-1-yl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-7-piperazin-1-yl-1H-indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-methyl-7-piperazin-1-yl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For example, the reaction of 2-methylphenylhydrazine with an appropriate ketone in the presence of an acid catalyst can yield 2-methyl-1H-indole. Subsequent substitution reactions can introduce the piperazine moiety at the 7-position.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
2-methyl-7-piperazin-1-yl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, leading to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield 3-nitro-2-methyl-7-piperazin-1-yl-1H-indole.
Aplicaciones Científicas De Investigación
Chemistry: As a versatile building block in organic synthesis, it can be used to construct more complex molecules with potential biological activities.
Medicine: The compound’s ability to interact with multiple biological targets makes it a candidate for drug development.
Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-7-piperazin-1-yl-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, the piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
2-methyl-7-piperazin-1-yl-1H-indole can be compared with other indole derivatives, such as:
2-methyl-1H-indole: Lacks the piperazine moiety, which may result in different biological activities and target selectivity.
7-piperazin-1-yl-1H-indole: Similar structure but without the methyl group at the 2-position, potentially affecting its chemical reactivity and biological properties.
1H-indole-3-carboxaldehyde:
The uniqueness of this compound lies in its combination of the indole nucleus with the piperazine moiety, which can confer distinct pharmacological properties and enhance its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2-methyl-7-piperazin-1-yl-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-10-9-11-3-2-4-12(13(11)15-10)16-7-5-14-6-8-16/h2-4,9,14-15H,5-8H2,1H3 |
Clave InChI |
GWFHJMYCBUXQEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C(=CC=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
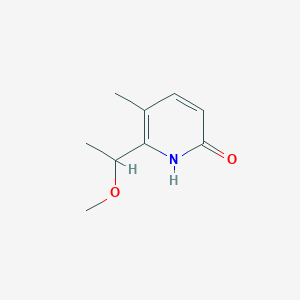

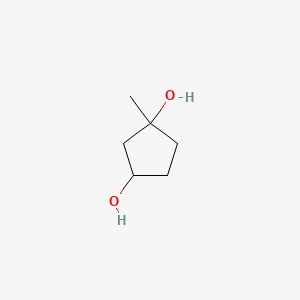
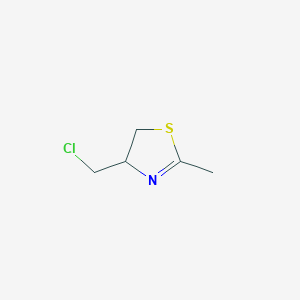
![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)

![tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13885920.png)
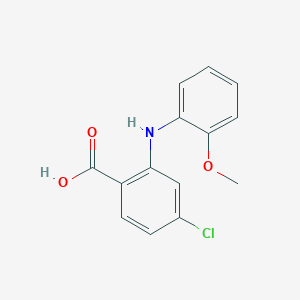
![Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate](/img/structure/B13885928.png)

